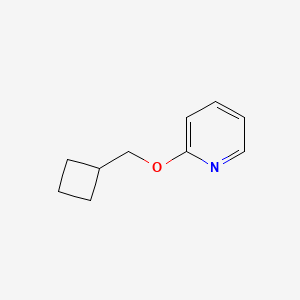

2-(Cyclobutylmethoxy)pyridine

Description

Properties

IUPAC Name |

2-(cyclobutylmethoxy)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-2-7-11-10(6-1)12-8-9-4-3-5-9/h1-2,6-7,9H,3-5,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZQICFNTOSLXBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The SNAr mechanism proceeds via a two-step process:

- Formation of a Meisenheimer complex : The electron-deficient pyridine ring undergoes attack by the alkoxide ion (generated from cyclobutylmethanol and a base), forming a negatively charged intermediate.

- Elimination of the leaving group : The intermediate loses the leaving group (e.g., chloride), restoring aromaticity.

Optimization Parameters

Key variables influencing yield and reaction rate include:

| Parameter | Optimal Conditions | Impact on Yield |

|---|---|---|

| Base | Potassium carbonate (K₂CO₃) | 85–90% |

| Solvent | Dimethylformamide (DMF) | Maximizes solubility |

| Temperature | 80–100°C | Accelerates kinetics |

| Leaving Group | Chloride (vs. bromide, iodide) | Balances reactivity and cost |

Copper-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling offers an alternative pathway, particularly useful for sterically hindered substrates. A Ullmann-type coupling between 2-chloropyridine and cyclobutylmethanol exemplifies this approach.

Catalytic System Design

Performance Metrics

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| CuI (10 mol%) | 78 | 93 |

| CuI (20 mol%) | 82 | 91 |

| No ligand | <10 | N/A |

Industrial-Scale Production

Large-scale synthesis prioritizes cost-efficiency and safety. Continuous flow reactors have emerged as superior to batch systems for this compound.

Flow Reactor Configuration

- Residence time : 30 minutes

- Pressure : 2–3 bar (prevents solvent evaporation)

- Throughput : 5 kg/h

Analytical Characterization

Post-synthesis validation ensures compliance with pharmaceutical or materials science standards.

Key Techniques

- NMR Spectroscopy : Confirms substitution pattern (δ 8.2–8.4 ppm for pyridine protons).

- Mass Spectrometry : Molecular ion peak at m/z 177.1 (C₁₁H₁₃NO⁺).

- X-ray Diffraction : Resolves cyclobutyl ring conformation (torsion angle: 25–30°).

Challenges and Mitigation Strategies

Common Pitfalls

- Low Regioselectivity : Additives like crown ethers improve alkoxide nucleophilicity.

- Byproduct Formation : Gradient purification (hexane/ethyl acetate) removes dimeric impurities.

Environmental Impact

| Waste Stream | Treatment Method |

|---|---|

| Copper residues | Ion-exchange chromatography |

| Organic solvents | Distillation recovery |

Chemical Reactions Analysis

Types of Reactions: 2-(Cyclobutylmethoxy)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced pyridine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted pyridine derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products:

Oxidation: Pyridine N-oxides.

Reduction: Reduced pyridine derivatives.

Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

2-(Cyclobutylmethoxy)pyridine has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Cyclobutylmethoxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, thereby preventing bacterial growth.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituent type, position, and ring size critically impact physicochemical properties. Key comparisons include:

Key Observations:

- Cyclobutyl vs.

- Substituent Position : The 2-position on pyridine (as in this compound) may enhance π-stacking interactions in drug-receptor complexes compared to 6-position derivatives .

Biological Activity

2-(Cyclobutylmethoxy)pyridine is a pyridine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and antiviral activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : CHNO

- Molecular Weight : 163.22 g/mol

- InChI Key : NZQICFNTOSLXBV-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions between pyridine derivatives and cyclobutylmethanol. Common reagents include sodium hydride (NaH) or potassium carbonate (KCO) in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing inhibition of bacterial growth by interfering with specific enzymatic pathways. The compound's mechanism may involve the inhibition of bacterial enzymes, which is crucial for their survival and proliferation.

Antiviral Activity

In addition to its antibacterial effects, this compound has been investigated for its antiviral potential. Preliminary studies suggest that it may inhibit viral replication through interactions with viral enzymes or host cell receptors, although detailed mechanisms remain to be fully elucidated.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate enzyme activity or receptor function, leading to altered cellular responses. For instance, in antimicrobial applications, the compound may disrupt metabolic processes essential for bacterial growth.

Case Studies and Research Findings

A variety of studies have explored the biological activities of pyridine derivatives similar to this compound:

- Anticancer Properties : A study on related pyridine compounds demonstrated their potential as dual inhibitors of c-Met and VEGFR-2, which are critical pathways in cancer progression. Compounds showed IC values in the low micromolar range, indicating promising therapeutic potential .

- Inhibition Studies : In vitro assays have shown that modifications to the pyridine structure can significantly enhance biological activity. For example, structural variations can lead to improved binding affinity to target enzymes, suggesting a pathway for optimizing drug design .

- Synthetic Pathways : Research into synthetic methodologies has revealed efficient routes for producing this compound, facilitating further exploration of its biological properties in pharmacological contexts .

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to similar compounds:

| Compound | Antimicrobial Activity | Antiviral Activity | Notable Mechanism |

|---|---|---|---|

| This compound | Yes | Yes | Inhibition of enzymatic pathways |

| 2-Methoxypyridine | Moderate | Limited | Interference with metabolic processes |

| Cyclobutylmethanol | None | None | No significant biological activity |

Q & A

Q. Table 1: Comparative Reaction Conditions for Pyridine Ether Derivatives

| Substituent | Base Used | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Methoxybenzoyl | K₂CO₃ | DMF | 78 | |

| Chlorophenylmethyl | NaOH | DCM | 65 | |

| Cyclobutylmethoxy* | NaOH (pred.) | THF | N/A | — |

*Predicted conditions based on analogous syntheses.

Basic: How does the cyclobutylmethoxy substituent influence electronic and steric properties compared to other groups?

Answer:

The cyclobutylmethoxy group introduces:

- Electronic Effects: Electron-donating methoxy moiety enhances pyridine ring electron density, similar to methoxybenzoyl derivatives .

- Steric Effects: The cyclobutyl ring adds significant steric bulk, potentially hindering interactions with biological targets or reaction sites (cf. smaller substituents like methoxy or chloro groups) .

- Solubility: Cyclobutyl groups may reduce aqueous solubility compared to linear alkoxy chains but improve lipid membrane permeability .

Advanced: How can researchers resolve contradictions in reported biological activities of pyridine derivatives?

Answer:

Contradictions may arise from assay variability, impurity profiles, or structural ambiguities. Strategies include:

- Orthogonal Assays: Validate cytotoxicity (e.g., MTT assay ) with enzymatic inhibition studies (e.g., kinase profiling).

- Structural Verification: Use high-resolution NMR (1H, 13C) and X-ray crystallography (if crystalline) to confirm identity .

- Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to predict binding modes and reconcile activity discrepancies .

Advanced: What methodologies are critical for characterizing this compound’s stability and degradation pathways?

Answer:

- Stability Studies: Conduct accelerated degradation tests under varying pH, temperature, and light exposure. Monitor via HPLC-MS to identify degradation products .

- Thermal Analysis: Use differential scanning calorimetry (DSC) to assess melting points and thermal decomposition .

- Spectroscopic Profiling: IR spectroscopy to track functional group stability (e.g., C-O-C stretch at ~1100 cm⁻¹) .

Basic: What are the recommended storage conditions for this compound based on related compounds?

Answer:

- Storage: Protect from light and moisture in airtight containers under inert gas (N₂/Ar) at -20°C .

- Handling: Use gloveboxes or fume hoods to minimize hydrolysis or oxidation risks .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

Answer:

- Modular Synthesis: Prepare derivatives with varied substituents (e.g., halogens, alkyl chains) at the pyridine or cyclobutyl positions .

- Biological Screening: Test against target enzymes (e.g., kinases) and compare IC₅₀ values to identify critical functional groups .

- QSAR Modeling: Use software like Schrödinger’s QikProp to correlate substituent properties (logP, polar surface area) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.